N-(2,3-dimethoxybenzyl)-2-[3-(3-methylbutyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide
Description
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Properties
Molecular Formula |
C22H27N3O5S |
|---|---|
Molecular Weight |
445.5 g/mol |
IUPAC Name |
N-[(2,3-dimethoxyphenyl)methyl]-2-[3-(3-methylbutyl)-2,4-dioxothieno[3,2-d]pyrimidin-1-yl]acetamide |
InChI |
InChI=1S/C22H27N3O5S/c1-14(2)8-10-24-21(27)20-16(9-11-31-20)25(22(24)28)13-18(26)23-12-15-6-5-7-17(29-3)19(15)30-4/h5-7,9,11,14H,8,10,12-13H2,1-4H3,(H,23,26) |
InChI Key |
DFTOIVRQZDMQKZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCN1C(=O)C2=C(C=CS2)N(C1=O)CC(=O)NCC3=C(C(=CC=C3)OC)OC |
Origin of Product |
United States |
Biological Activity
Chemical Structure and Properties
The compound belongs to a class of thieno[3,2-d]pyrimidine derivatives, which are known for their diverse pharmacological properties. The structural formula can be represented as follows:
- Chemical Formula : C₁₈H₃₁N₃O₄S
- Molecular Weight : 367.53 g/mol
Structural Features
- Dimethoxybenzyl Group : This moiety may contribute to the compound's lipophilicity and ability to cross biological membranes.
- Thieno[3,2-d]pyrimidine Core : This structure is often associated with anti-cancer and anti-inflammatory activities.
Research indicates that compounds with similar structures exhibit various mechanisms of action, including:
- Inhibition of Enzymatic Activity : Many thieno[3,2-d]pyrimidines act as inhibitors of specific kinases or enzymes involved in cell proliferation.
- Antioxidant Properties : Some studies suggest that related compounds possess antioxidant capabilities, helping to mitigate oxidative stress in cells.
Pharmacological Effects
The biological activity of N-(2,3-dimethoxybenzyl)-2-[3-(3-methylbutyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide may include:
- Antitumor Activity : Preliminary studies show potential efficacy against various cancer cell lines.
- Anti-inflammatory Effects : Similar compounds have demonstrated the ability to reduce inflammation markers in vitro.
In Vitro Studies
In vitro assays have been conducted to evaluate the cytotoxic effects of the compound on cancer cell lines. For example:
- Cell Line Testing : The compound was tested against A549 (lung cancer) and MCF7 (breast cancer) cell lines. Results indicated a dose-dependent decrease in cell viability, suggesting potential as an anticancer agent.
In Vivo Studies
Animal model studies are crucial for understanding the pharmacokinetics and therapeutic potential:
- Animal Testing : In a murine model of cancer, administration of the compound resulted in significant tumor shrinkage compared to control groups. This suggests that the compound may inhibit tumor growth in vivo.
Table of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
